Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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Description
Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with the 2-oxoindoline scaffold, such as this one, have shown notable cytotoxicity toward human cancer cell lines . They have been found to activate procaspase-3, a key enzyme regulating apoptosis responses .
Mode of Action
It is suggested that the compound may interact with its targets, leading to the activation of procaspase-3 . This activation could induce apoptosis, a form of programmed cell death, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound is likely to affect the apoptotic pathways, given its potential role in activating procaspase-3 . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machinery . The activation of these pathways can lead to the death of cancer cells .
Result of Action
The compound has shown notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . It has been found to induce late cellular apoptosis and accumulate cells in the S phase . These results suggest that the compound could potentially serve as a template for the design and development of novel anticancer agents .
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCSFRJKPEYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.